2-(1,2-Dibromo-2-phenylethyl)pyridine
Description
2-(1,2-Dibromo-2-phenylethyl)pyridine is a brominated pyridine derivative characterized by a phenylethyl group substituted with two bromine atoms at the 1- and 2-positions. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of bromine substituents, making it a candidate for applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves bromination of precursor pyridine derivatives or coupling reactions under controlled conditions.
Properties
CAS No. |
6294-62-8 |
|---|---|
Molecular Formula |
C13H11Br2N |
Molecular Weight |
341.04 g/mol |
IUPAC Name |
2-(1,2-dibromo-2-phenylethyl)pyridine |
InChI |
InChI=1S/C13H11Br2N/c14-12(10-6-2-1-3-7-10)13(15)11-8-4-5-9-16-11/h1-9,12-13H |
InChI Key |
KFSIDJQXMLKJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dibromo-2-phenylethyl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-phenylethylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and bromine concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromo-2-phenylethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-phenylethylpyridine.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: 2-Phenylethylpyridine.
Oxidation Reactions: Compounds with new functional groups on the aromatic rings.
Scientific Research Applications
2-(1,2-Dibromo-2-phenylethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,2-dibromo-2-phenylethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- Brominated Pyridines : Bromine atoms in pyridine derivatives significantly influence reactivity. For example, 2-(imidazo[1,2-b]pyridine) derivatives with bromine substituents exhibit altered fluorescence quantum yields (φ) and radiative decay constants (krad). Quaternization of pyridinic nitrogen in these compounds reduces φ from ~22% to <5% and lowers k.="" bromine’s="" by="" effects="" electron-withdrawing="" highlighting="" li="" sub>="" ~50%,="">
- Phenylethyl-Substituted Analogues : Diphenidine isomers (e.g., 1-(1,2-diphenylethyl)piperidine and 1-(2,2-diphenylethyl)pyrrolidine) demonstrate how substituent positioning affects physicochemical properties. The 1,2-diphenylethyl configuration increases steric hindrance, reducing solubility compared to 2,2-substituted isomers .
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Table 1: Key Properties of Brominated Pyridine Derivatives
| Compound | Fluorescence Quantum Yield (φ) | Radiative Decay Constant (krad, s<sup>−1</sup>) | Solubility in DCM |
|---|---|---|---|
| 2-(imidazo[1,2-b]pyridine) (1) | 22% | 3.65 × 10<sup>7</sup> | High |
| Quaternized Derivative (1q) | <5% | 1.73 × 10| Moderate |
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| Diphenidine Isomers | N/A | N/A | Low (1,2-subst.) |
Optical and Electronic Properties
- Charge Transfer and Absorption : Brominated pyridines, such as 2-(imidazo[1,2-b]pyridine) derivatives, exhibit bathochromic shifts (~50–90 nm) in UV-Vis spectra upon quaternization due to charge transfer transitions. Similar shifts are expected in 2-(1,2-Dibromo-2-phenylethyl)pyridine due to bromine’s electron-withdrawing nature .
- Solid-State Behavior : Polystyrene (PS) matrices reduce aggregation in 2-(imidazo[1,2-b]pyridine) derivatives, shifting emission spectra by 40–60 nm. This suggests that this compound may require similar stabilization for optoelectronic applications .
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